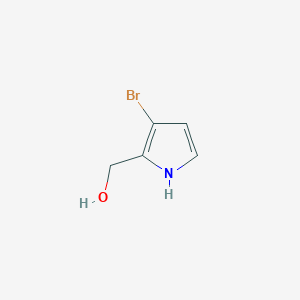
(3-Bromo-1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the third position and a hydroxymethyl group at the second position of the pyrrole ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1H-pyrrol-2-yl)methanol typically involves the bromination of 1H-pyrrole-2-methanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: (3-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced pyrrole derivatives .
科学的研究の応用
(3-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Bromo-1H-pyrrol-2-yl)methanol depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. The bromine atom and hydroxymethyl group play crucial roles in binding to the target molecules and modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and metabolic pathways .
類似化合物との比較
(3-Chloro-1H-pyrrol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-1H-pyrrol-2-yl)methanol: Contains an iodine atom instead of bromine.
(3-Methyl-1H-pyrrol-2-yl)methanol: Has a methyl group instead of a halogen atom.
Uniqueness: (3-Bromo-1H-pyrrol-2-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound valuable in various applications .
特性
分子式 |
C5H6BrNO |
|---|---|
分子量 |
176.01 g/mol |
IUPAC名 |
(3-bromo-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-2-7-5(4)3-8/h1-2,7-8H,3H2 |
InChIキー |
BVSMDRIYVKIKSG-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


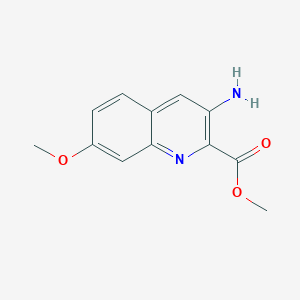
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
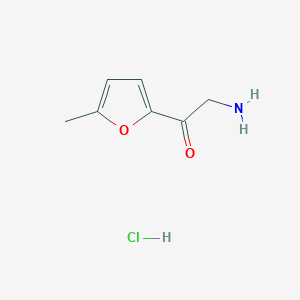
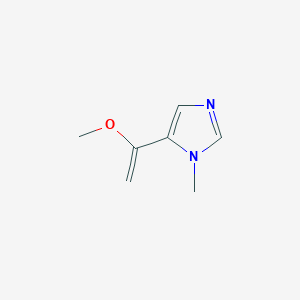


![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
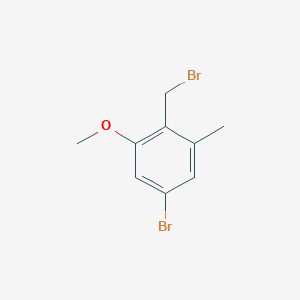
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
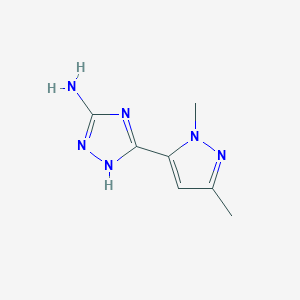
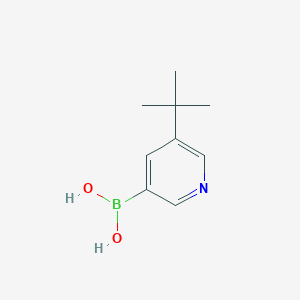
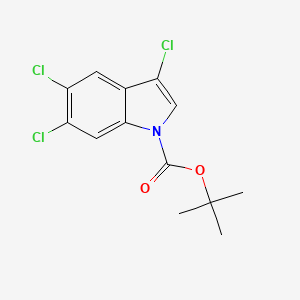
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
